molecular formula C17H11N B14746022 Benzo[4,5]cyclohept[1,2-b]indole CAS No. 242-14-8

Benzo[4,5]cyclohept[1,2-b]indole

Cat. No.: B14746022
CAS No.: 242-14-8
M. Wt: 229.27 g/mol
InChI Key: QVJJKOADQUFGRN-UHFFFAOYSA-N
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Description

Benzo[4,5]cyclohept[1,2-b]indole is a heterocyclic compound that features a fused ring system combining benzene, cycloheptane, and indole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[4,5]cyclohept[1,2-b]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole intermediate, which can be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]cyclohept[1,2-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents can introduce various substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothis compound.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Benzo[4,5]cyclohept[1,2-b]indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[4,5]cyclohept[1,2-b]indole involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by binding to viral enzymes or interfering with viral RNA synthesis . The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Benzo[4,5]cyclohept[1,2-b]indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its fused cycloheptane ring, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

242-14-8

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

12-azatetracyclo[9.7.0.03,8.013,18]octadeca-1,3,5,7,9,11,13,15,17-nonaene

InChI

InChI=1S/C17H11N/c1-2-6-13-11-15-14-7-3-4-8-16(14)18-17(15)10-9-12(13)5-1/h1-11H

InChI Key

QVJJKOADQUFGRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=NC4=CC=CC=C43)C=CC2=C1

Origin of Product

United States

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